molecular formula C7H5N3O6 B14140038 2-Hydroxy-3,5-dinitrobenzamide CAS No. 2912-79-0

2-Hydroxy-3,5-dinitrobenzamide

Cat. No.: B14140038
CAS No.: 2912-79-0
M. Wt: 227.13 g/mol
InChI Key: BGJAFJXGEOWUJL-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dinitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. It is characterized by the presence of hydroxyl and nitro groups on a benzamide backbone, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-dinitrobenzamide typically involves the nitration of 2-hydroxybenzamide. The process begins with the nitration of 2-hydroxybenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product is then purified through recrystallization or chromatography techniques to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale nitration and purification can be applied. Industrial production would likely involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can react with the nitro groups under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting anti-apoptotic proteins of the Bcl-2 family. This interaction disrupts the balance of pro- and anti-apoptotic signals, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group.

    2-Hydroxy-3,5-dinitrobenzoic acid: Similar but with a carboxyl group instead of an amide group.

Uniqueness

2-Hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on a benzamide backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2912-79-0

Molecular Formula

C7H5N3O6

Molecular Weight

227.13 g/mol

IUPAC Name

2-hydroxy-3,5-dinitrobenzamide

InChI

InChI=1S/C7H5N3O6/c8-7(12)4-1-3(9(13)14)2-5(6(4)11)10(15)16/h1-2,11H,(H2,8,12)

InChI Key

BGJAFJXGEOWUJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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